molecular formula C18H19N3O2S2 B2568176 N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351634-22-4

N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2568176
CAS No.: 1351634-22-4
M. Wt: 373.49
InChI Key: VNYGZCOUPDOALQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. As mentioned earlier, similar compounds are often synthesized using cross-coupling reactions .

Scientific Research Applications

Synthesis and Biological Activities of Enaminones and Related Compounds Enaminones and their derivatives have been synthesized and evaluated for antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments. These compounds demonstrate the potential for antitumor applications in medicinal chemistry (Riyadh, 2011).

Heterocyclic Chemistry and the Synthesis of Azolopyrimidines and Azolopyridines Research into enaminones' reactions with aminoheterocycles has led to the synthesis of azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of enaminones as building blocks in the synthesis of complex heterocyclic compounds. These compounds have potential applications in developing new therapeutic agents and in organic synthesis methodologies (Almazroa et al., 2004).

Applications in Synthesis of Heterocyclic Compounds The bromination of cyclohexanone-2-carboxamide and subsequent reactions have yielded various heterocyclic compounds, including aminothiazole derivatives. These synthetic routes illustrate the utility of cyclohexanone derivatives in constructing heterocyclic frameworks, which are crucial in pharmaceutical chemistry and material science (Bischoff & Schroeder, 1981).

Microwave-Assisted Synthesis of Isothiazolopyridines The use of microwave techniques for the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities, represents a modern approach to chemical synthesis. This method offers advantages such as higher yields and shorter reaction times, highlighting the importance of novel synthetic methods in accelerating the discovery and development of bioactive compounds (Youssef et al., 2012).

Insecticidal Assessment of Heterocycles Research into the insecticidal properties of novel heterocycles against the cotton leafworm, Spodoptera littoralis, showcases the potential of these compounds in developing new pesticides. The study of such compounds contributes to agricultural science by providing new tools for pest management (Fadda et al., 2017).

Properties

IUPAC Name

N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-16(14-7-4-10-24-14)20-18-19-13-8-9-21(11-15(13)25-18)17(23)12-5-2-1-3-6-12/h1-2,4,7,10,12H,3,5-6,8-9,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGZCOUPDOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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